molecular formula C15H13FO3 B017815 4'-Hydroxyflurbiprofen CAS No. 52807-12-2

4'-Hydroxyflurbiprofen

Cat. No. B017815
CAS RN: 52807-12-2
M. Wt: 260.26 g/mol
InChI Key: GTSMMBJBNJDFRA-UHFFFAOYSA-N
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Description

4'-Hydroxyflurbiprofen, a major metabolite of flurbiprofen, is significant in scientific research due to its involvement in various chemical reactions and properties. Its study encompasses synthesis methods, molecular structure analysis, and physical and chemical properties investigation.

Synthesis Analysis

The synthesis of 4'-Hydroxyflurbiprofen and related compounds often involves high-performance liquid chromatographic assays for quantitation in biological matrices. This process is crucial for evaluating the regulation of cytochrome P450 activity, highlighting the compound's metabolic pathway (Hutzler, Frye, & Tracy, 2000).

Molecular Structure Analysis

Studies on compounds structurally related to 4'-Hydroxyflurbiprofen, such as 3-fluoro-4-hydroxyprolines, provide insights into the impact of molecular modifications on biological recognition and activity. These studies involve small-molecule X-ray crystallography, NMR spectroscopy, and quantum mechanical calculations to understand molecular interactions (Testa et al., 2018).

Chemical Reactions and Properties

The biotransformation of flurbiprofen, leading to the production of 4'-Hydroxyflurbiprofen, involves cytochrome P450-dependent oxidation. This process is critical for understanding the drug's metabolic pathway and the role of specific cytochrome P450 isoforms in this transformation (Tracy et al., 1995).

Physical Properties Analysis

The physical properties of 4'-Hydroxyflurbiprofen, including its solubility, stability, and phase behavior, are essential for its formulation and therapeutic efficacy. Analytical methods like high-performance liquid chromatography coupled with mass spectrometry are employed to investigate these properties, particularly in biological matrices (Lee et al., 2014).

Chemical Properties Analysis

Understanding the chemical properties of 4'-Hydroxyflurbiprofen involves examining its reactivity, interaction with biological molecules, and participation in biochemical pathways. This includes its role in cytochrome P450-mediated metabolic processes and its interaction with protein targets (Tracy et al., 1996).

Scientific Research Applications

  • Pharmacokinetics and Metabolism :

    • Flurbiprofen exhibits stereoselectivity in its pharmacokinetics, with both enantiomers potentially possessing analgesic activity. Its bioavailability is similar to that of regular release dosage forms (Davies, 1995).
    • Cytochrome P450 2C9 and its allelic variant play a role in the 4'-hydroxylation of flurbiprofen in human liver microsomes. This process can be inhibited by racemic-warfarin and tolbutamide (Tracy et al., 1995).
    • The CYP2C9 genotype significantly affects flurbiprofen metabolism, enabling more personalized pharmacotherapy. The *1/*3 genotype notably reduces its metabolism (Lee et al., 2015).
  • Biotransformation :

    • Cunninghamella spp. can biotransform flurbiprofen into 4′-hydroxyflurbiprofen and sulfated drug. Specifically, Cunninghamella elegans and C. blakesleeana produce conjugated metabolites (Amadio et al., 2010).
  • Analytical Techniques :

    • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has been developed to effectively quantify flurbiprofen and 4'-hydroxyflurbiprofen in human plasma, offering improved sensitivity compared to previous methods (Lee et al., 2014).
    • A sensitive and specific high-performance liquid chromatographic assay exists for detecting 4'-hydroxyflurbiprofen and flurbiprofen in human urine and plasma (Hutzler et al., 2000).
  • Therapeutic and Clinical Applications :

    • Flurbiprofen and its major metabolites, including 4'-hydroxyflurbiprofen, can be detected in equine urine for doping analysis. This metabolite remains detectable for a significant duration post-administration (Tsitsimpikou et al., 2001).
    • Incorporating flurbiprofen into the Pittsburgh cocktail, which includes an in vivo measure of CYP2C9 activity, could be a potential addition to the current 5-drug treatment for inflammatory bowel disease (Zgheib et al., 2006).

Safety And Hazards

The safety data sheet suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The major metabolic pathway of flurbiprofen metabolized to 4’-hydroxyflurbiprofen is mediated by cytochrome P450 2C9 (CYP2C9) enzyme. Therefore, CYP2C9 enzyme activity primarily influences flurbiprofen concentrations . This suggests that future research could focus on the role of CYP2C9 in the metabolism of 4’-Hydroxyflurbiprofen and its implications for drug efficacy and safety.

properties

IUPAC Name

2-[3-fluoro-4-(4-hydroxyphenyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9(15(18)19)11-4-7-13(14(16)8-11)10-2-5-12(17)6-3-10/h2-9,17H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSMMBJBNJDFRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40967269
Record name 2-(2-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Hydroxyflurbiprofen

CAS RN

52807-12-2, 80685-20-7
Record name 4'-Hydroxyflurbiprofen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052807122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1'-Biphenyl)-4-acetic acid, 2-fluoro-4'-hydroxy-alpha-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080685207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
197
Citations
JM Hutzler, RF Frye, TS Tracy - Journal of Chromatography B: Biomedical …, 2000 - Elsevier
… and 4′-hydroxyflurbiprofen in amounts as low as 0.25 and 0.05 μg/ml, respectively. This assay was used to quantitate concentrations of flurbiprofen and 4′-hydroxyflurbiprofen in …
Number of citations: 55 www.sciencedirect.com
BK Patel, J Valentova, AJ Hutt - Chromatographia, 2002 - Springer
… In order to obtain sufficient quantities of each 4'-hydroxyflurbiprofen enantiomer for chiroptical characterization, repeated injections (50 • 20 gL) of a concentrated analyte solution (20 mg …
Number of citations: 24 link.springer.com
BK Patel, SHD Jackson, CG Swift, AJ Hutt - Xenobiotica, 2003 - Taylor & Francis
… The serum concentrations of 4′-hydroxyflurbiprofen were five- to 20-fold lower than those of … The major urinary excretion products were flurbiprofen and 4′-hydroxyflurbiprofen, and …
Number of citations: 27 www.tandfonline.com
TS Tracy, BW Rosenbluth, SA Wrighton… - Biochemical …, 1995 - Elsevier
… Dixon plot representation of the inhibition of (R)-4’-hydroxy-flurbiprofen (panel A) and (S)4’-hydroxyflurbiprofen (panel B) formation by rucemic-warfarin. (R)- and (S)-Flurbiprofen at …
Number of citations: 132 www.sciencedirect.com
HI Lee, CI Choi, JY Byeon, JE Lee, SY Park… - … of chromatography B, 2014 - Elsevier
… chromatography analytical method utilizing tandem mass spectrometry (HPLC–MS/MS) for the simultaneous determination of FLB and its major metabolite, 4′-hydroxyflurbiprofen (4′-…
Number of citations: 26 www.sciencedirect.com
BK Patel, J Valentova, AJ Hutt - Chromatographia, 2003 - Springer
… of flurbiprofen and its major metabolites, namely 4'-hydroxyflurbiprofen and 3'-hydroxy-4'-… 0.01 - 2 I~g mL 1 for the enantiomers of flurbiprofen, 4'-hydroxyflurbiprofen and 3'-hydroxy-4'-…
Number of citations: 7 link.springer.com
NK Zgheib, RF Frye, TS Tracy… - British journal of …, 2007 - Wiley Online Library
… , the urinary 4′-hydroxyflurbiprofen and flurbiprofen that we … forms (4′-hydroxyflurbiprofen is predominately conjugated … µg ml −1 for 4′-hydroxyflurbiprofen and flurbiprofen in urine …
Number of citations: 36 bpspubs.onlinelibrary.wiley.com
AM Alaa, AA Al-Badr, GA Hafez - Profiles of Drug Substances, Excipients …, 2012 - Elsevier
… [94] used an HPLC method for the determination of flurbiprofen and 4′-hydroxyflurbiprofen … Response was rectilinear for ≤ 50 μg/mL of flurbiprofen or 4′-hydroxyflurbiprofen and 3′-…
Number of citations: 1 www.sciencedirect.com
WJ Adams, BE Bothwell, WM Bothwell… - Analytical …, 1987 - ACS Publications
… Amount of flurbiprofen (·) and 4'-hydroxyflurbiprofen ( ) remaining to be excreted in urine. … and sensitive determination of flurbiprofen and 4'-hydroxyflurbiprofen in human serum, plasma, …
Number of citations: 26 pubs.acs.org
M Shimizu, R Matsushita, Y Matsumoto… - Biological and …, 2003 - jstage.jst.go.jp
MATERIALS AND METHODS Chemicals Aniline, cimetidine, disulfiram, flurbiprofen, p-aminophenol, quinine, testosterone, and troleandomycin were purchased from Wako Pure …
Number of citations: 8 www.jstage.jst.go.jp

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